Cas no 2138251-42-8 (Ethanol, 2-[[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]amino]-)
![Ethanol, 2-[[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]amino]- structure](https://ja.kuujia.com/scimg/cas/2138251-42-8x500.png)
Ethanol, 2-[[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]amino]- 化学的及び物理的性質
名前と識別子
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- Ethanol, 2-[[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]amino]-
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- インチ: 1S/C7H14N4O/c1-11-5-6(7(8)10-11)4-9-2-3-12/h5,9,12H,2-4H2,1H3,(H2,8,10)
- InChIKey: WOJVTVOUEWTJKG-UHFFFAOYSA-N
- ほほえんだ: C(O)CNCC1=CN(C)N=C1N
Ethanol, 2-[[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]amino]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-372286-1.0g |
2-{[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol |
2138251-42-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-372286-0.05g |
2-{[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol |
2138251-42-8 | 0.05g |
$1500.0 | 2023-03-02 | ||
Enamine | EN300-372286-2.5g |
2-{[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol |
2138251-42-8 | 2.5g |
$3501.0 | 2023-03-02 | ||
Enamine | EN300-372286-10.0g |
2-{[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol |
2138251-42-8 | 10.0g |
$7681.0 | 2023-03-02 | ||
Enamine | EN300-372286-5.0g |
2-{[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol |
2138251-42-8 | 5.0g |
$5179.0 | 2023-03-02 | ||
Enamine | EN300-372286-0.1g |
2-{[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol |
2138251-42-8 | 0.1g |
$1572.0 | 2023-03-02 | ||
Enamine | EN300-372286-0.25g |
2-{[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol |
2138251-42-8 | 0.25g |
$1642.0 | 2023-03-02 | ||
Enamine | EN300-372286-0.5g |
2-{[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol |
2138251-42-8 | 0.5g |
$1714.0 | 2023-03-02 |
Ethanol, 2-[[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]amino]- 関連文献
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
Ethanol, 2-[[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]amino]-に関する追加情報
Ethanol, 2-[[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]amino]- and CAS No. 2138251-42-8: A Comprehensive Overview
Ethanol, 2-[[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]amino]-, is a specialized chemical compound characterized by its unique molecular structure and potential applications in the pharmaceutical and biochemical industries. This compound, identified by the CAS number 2138251-42-8, has garnered significant attention due to its structural complexity and the promising properties it exhibits. The molecular formula and structural arrangement of this compound contribute to its versatility, making it a subject of interest for researchers exploring novel therapeutic agents and biochemical pathways.
The compound's structure features a pyrazole core, which is a heterocyclic aromatic ring system known for its stability and biological activity. The presence of an amino group at the 3-position of the pyrazole ring enhances its reactivity, allowing for further functionalization and interaction with biological targets. This feature is particularly relevant in drug design, where specific interactions with enzymes or receptors are crucial for achieving desired pharmacological effects.
The addition of a methyl group at the 1-position of the pyrazole ring further modulates the compound's properties, contributing to its solubility and bioavailability. These structural elements collectively contribute to the compound's potential as a building block for more complex molecules. In recent years, there has been growing interest in pyrazole derivatives due to their role in various pharmacological applications, including antiviral, anti-inflammatory, and anticancer agents.
Recent research has highlighted the significance of ethanol derivatives in medicinal chemistry. Ethanol-based compounds have been explored for their ability to enhance drug delivery systems and improve bioavailability. The compound in question, Ethanol, 2-[[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]amino]-, represents a novel approach to leveraging ethanol's properties while incorporating biologically active moieties such as the pyrazole ring.
In the context of drug development, this compound has shown potential in preliminary studies as a modulator of enzymatic activity. The pyrazole moiety is known to interact with various enzymes, including those involved in metabolic pathways relevant to diseases such as diabetes and cancer. By modifying the pyrazole ring with additional functional groups, researchers can fine-tune the compound's interactions with specific targets, leading to more effective therapeutic outcomes.
The synthesis of Ethanol, 2-[[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]amino]- involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the preparation of the pyrazole core, followed by functionalization at the 3-position with an amino group. Subsequent steps involve introducing a methyl group at the 1-position and finally incorporating an ethanol moiety at the 2-position. Each step must be carefully optimized to ensure high yield and purity of the final product.
Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structural integrity of the compound. These techniques provide detailed information about the molecular structure, including proton environments, functional group assignments, and molecular weight confirmation. Additionally, X-ray crystallography may be used to determine the precise three-dimensional structure of the compound.
The pharmacological potential of Ethanol, 2-[[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]amino]- has been explored in several preclinical studies. These studies have focused on evaluating its interaction with target enzymes and receptors, as well as its ability to modulate biological pathways relevant to various diseases. Preliminary results suggest that this compound exhibits promising activity in inhibiting certain enzymes associated with inflammation and cell proliferation.
One notable area of research involves using this compound as a scaffold for developing novel antiviral agents. The pyrazole ring's ability to interact with viral proteases has been exploited in designing molecules that can inhibit viral replication. Additionally, ethanol-based compounds have shown potential in enhancing drug delivery systems, particularly those targeting infectious diseases where bioavailability is a critical factor.
The compound's potential extends beyond pharmaceutical applications into agrochemicals and material science. Pyrazole derivatives are known for their role in developing pesticides and herbicides due to their ability to interact with biological targets in plants and pests. Furthermore, ethanol-based compounds have been explored for their use in polymer chemistry and material science due to their role in forming stable cross-linkages.
In conclusion, Ethanol, 2-[[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]amino]- (CAS No. 2138251-42-8) represents a significant advancement in chemical synthesis and pharmacological research. Its unique structural features make it a valuable tool for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic research and industrial applications.
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